8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane
Description
Properties
IUPAC Name |
8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-9-11(10(2)18-13-9)20(15,16)14-5-3-12(4-6-14)17-7-8-19-12/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLSEKOAGUMGOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3(CC2)OCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane” is currently unknown. The compound is a new derivative synthesized from two biologically active compounds, isoxazole and cytisine. Isoxazole derivatives have been widely used in pharmacy as biologically active compounds.
Mode of Action
It’s known that the compound has electron-accepting properties. A sulfamide group at the 4-position of the isoxazole cycle increases the acidity of methyl groups at the 3- and 5-positions. This could potentially influence its interaction with biological targets.
Result of Action
The compound is a new derivative based on the cytisine alkaloid, and its hemorheological activity has been studied. Hemorheological activity refers to the flow properties of blood and its elements, which can be influenced by various factors including the presence of certain compounds.
Biological Activity
The compound 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial properties and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 337.4 g/mol. The structure includes an oxazole ring, which is known for its biological significance, particularly in medicinal chemistry.
Antimicrobial Activity
Research has shown that derivatives containing oxazole rings exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxazole derivatives and their evaluation against common pathogens:
| Compound | MIC (µg/ml) against Candida albicans |
|---|---|
| 11 | 1.6 |
| 12 | 0.8 |
| 5-Fluorocytosine | 3.2 |
In this context, compound 12 demonstrated the highest activity among the synthesized derivatives against Candida albicans, indicating its potential as an antifungal agent .
Antibacterial Activity
The antibacterial efficacy of oxazole derivatives has also been documented. For instance:
| Compound | Inhibition Zone (mm) against Staphylococcus aureus | Inhibition Zone (mm) against Escherichia coli |
|---|---|---|
| 15 | 20 | 17 |
| Amoxicillin | 30 | 27 |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .
Case Studies
- Oxazole Derivatives in Antimicrobial Research : A series of studies synthesized various oxazole derivatives and evaluated their antimicrobial activity using standard reference drugs such as ampicillin and ciprofloxacin. The findings consistently indicated that certain oxazole derivatives exhibited potent antibacterial effects, particularly against S. aureus and E. coli .
- Hemorheological Activity : Another study investigated the hemorheological properties of oxazole derivatives, noting that specific compounds showed effects comparable to established angioprotective agents like pentoxifylline . This suggests that the compound may have broader therapeutic implications beyond antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spirocyclic Cores
Compound A : 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine
- Core Structure: Cytisine (a quinolizidine alkaloid) fused with a sulfonyl-isoxazole group.
- Key Features: Retains the cytisine backbone, known for nicotinic acetylcholine receptor (nAChR) modulation. The sulfonyl-isoxazole moiety enhances solubility and thrombo-modulatory activity compared to native cytisine .
- Synthesis : Single-step reaction under mild conditions via sulfonamide coupling.
- Biological Activity : Demonstrated thrombo-regulatory effects in vitro, likely due to sulfonamide-mediated COX inhibition .
Compound B : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- Core Structure : 1,3-Diazaspiro[4.5]decane-2,4-dione with a phenylpiperazine side chain.
- Key Features : The spirocyclic dione introduces hydrogen-bonding capacity, while the phenylpiperazine group targets dopamine/serotonin receptors.
Compound C : 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Core Structure : Similar to Compound B but with a 3-chlorophenyl substitution.
- Key Features : Chlorine substitution enhances lipophilicity and receptor affinity compared to Compound B.
- Biological Activity : Improved selectivity for 5-HT2A receptors, suggesting utility in treating schizophrenia .
Physicochemical and Pharmacokinetic Comparison
Structural Determinants of Activity
- Sulfonyl vs. Piperazine Groups : The sulfonyl-isoxazole in the target compound and Compound A favors enzyme inhibition (e.g., COX), while piperazine groups in Compounds B/C enable receptor binding (e.g., 5-HT2A) .
- Substituent Effects : Chlorine in Compound C increases lipophilicity and receptor affinity, whereas methyl groups on the isoxazole ring in the target compound enhance metabolic stability .
Research Findings and Implications
- Further studies are needed to validate its pharmacokinetic profile.
- Compounds B/C : Their CNS activity underscores the versatility of spirocyclic scaffolds in neuropharmacology, though off-target effects remain a concern .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing the structural integrity of 8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane?
- Methodology : Use a combination of infrared spectroscopy (IR) to confirm functional groups (e.g., sulfonyl, oxazole) and ultraviolet-visible (UV-Vis) spectroscopy to assess conjugation effects. Elemental analysis (EA) should validate molecular composition, while nuclear magnetic resonance (<sup>1</sup>H/<sup>13</sup>C NMR ) resolves spirocyclic and substituent geometry. For stereochemical confirmation, consider X-ray crystallography if single crystals are obtainable .
Q. How can researchers optimize the synthesis of this compound to improve yield?
- Methodology : Employ reflux conditions with absolute ethanol and catalytic glacial acetic acid (as in analogous spirocyclic syntheses) to enhance reaction efficiency. Monitor intermediates via thin-layer chromatography (TLC) and optimize stoichiometry using Design of Experiments (DoE) principles to identify critical variables (e.g., temperature, solvent ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
